molecular formula C9H6Cl2F2O2 B2435154 Methyl 2-chloro-2-(3-chloro-2,4-difluorophenyl)acetate CAS No. 2247105-33-3

Methyl 2-chloro-2-(3-chloro-2,4-difluorophenyl)acetate

Cat. No.: B2435154
CAS No.: 2247105-33-3
M. Wt: 255.04
InChI Key: ILSGCTAJRBWKEM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(3-chloro-2,4-difluorophenyl)acetate is a chemical compound with the molecular formula C9H6Cl2F2O2 It is characterized by the presence of chloro and difluorophenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-2-(3-chloro-2,4-difluorophenyl)acetate typically involves the reaction of 3-chloro-2,4-difluorobenzyl chloride with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(3-chloro-2,4-difluorophenyl)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro groups in the compound can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives with functional groups like azides or thiocyanates.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Methyl 2-chloro-2-(3-chloro-2,4-difluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-(3-chloro-2,4-difluorophenyl)acetate involves its interaction with specific molecular targets. The chloro and difluorophenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially disrupting cellular processes and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-2-(3-chlorophenyl)acetate
  • Methyl 2-chloro-2-(2,4-difluorophenyl)acetate
  • Methyl 2-chloro-2-(3,4-difluorophenyl)acetate

Uniqueness

Methyl 2-chloro-2-(3-chloro-2,4-difluorophenyl)acetate is unique due to the presence of both chloro and difluorophenyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Properties

IUPAC Name

methyl 2-chloro-2-(3-chloro-2,4-difluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O2/c1-15-9(14)6(10)4-2-3-5(12)7(11)8(4)13/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSGCTAJRBWKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C(=C(C=C1)F)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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